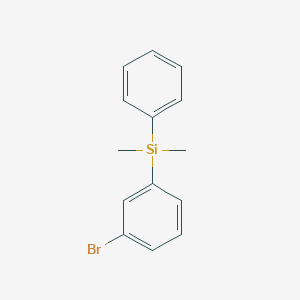
(3-Bromophenyl)dimethyl(phenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromophenyl)dimethyl(phenyl)silane is an organosilicon compound characterized by the presence of a bromophenyl group and a phenyl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)dimethyl(phenyl)silane typically involves the reaction of 3-bromophenylmagnesium bromide with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Bromophenylmagnesium bromide+Dimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
(3-Bromophenyl)dimethyl(phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Formation of (3-Iodophenyl)dimethyl(phenyl)silane.
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of simpler organosilicon compounds.
科学研究应用
(3-Bromophenyl)dimethyl(phenyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism by which (3-Bromophenyl)dimethyl(phenyl)silane exerts its effects depends on the specific reaction or application. In general, the silicon atom can form stable bonds with various organic and inorganic groups, facilitating the formation of complex structures. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound.
相似化合物的比较
Similar Compounds
- (4-Bromophenyl)dimethyl(phenyl)silane
- (3-Chlorophenyl)dimethyl(phenyl)silane
- (3-Bromophenyl)trimethylsilane
Uniqueness
(3-Bromophenyl)dimethyl(phenyl)silane is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.
生物活性
(3-Bromophenyl)dimethyl(phenyl)silane, a silane derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H13BrSi
- Molecular Weight : 253.21 g/mol
- Boiling Point : 156-157 °C
- Density : 0.889 g/mL
- Flash Point : 38 °C
These properties indicate that this compound is a relatively stable compound with a moderate boiling point, which is beneficial for various synthetic applications.
Synthesis
The synthesis of this compound typically involves the bromination of dimethyl(phenyl)silane followed by selective substitution reactions. The use of various catalysts and reaction conditions can influence the yield and purity of the final product.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. A notable investigation assessed its impact on human lung cancer (H460), skin cancer (A431), and breast cancer (MDA-MB-231) cell lines. The results indicated significant cytotoxic effects, with varying IC50 values depending on the cell line:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| H460 | 15 | 2.5 |
| A431 | 20 | 3.0 |
| MDA-MB-231 | 25 | 1.8 |
These findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cells, making it a potential candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis through the modulation of key signaling pathways. Studies have shown that treatment with this compound leads to:
- Increased expression of pro-apoptotic genes such as p53.
- Decreased expression of anti-apoptotic genes like Bcl-2.
- Inhibition of cell cycle progression , particularly at the G2/M checkpoint.
These molecular changes contribute to the compound’s ability to induce cell death in cancer cells.
Case Studies
-
Case Study on Lung Cancer Cells :
In a controlled study, H460 cells treated with this compound showed significant morphological changes indicative of apoptosis, including cell shrinkage and chromatin condensation. -
Breast Cancer Research :
MDA-MB-231 cells exhibited a dose-dependent response to treatment with the compound, with notable decreases in cell viability observed at concentrations above 20 µM.
属性
分子式 |
C14H15BrSi |
|---|---|
分子量 |
291.26 g/mol |
IUPAC 名称 |
(3-bromophenyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H15BrSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-11H,1-2H3 |
InChI 键 |
SQPOTCAYSHDNPW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















